

Commercial suppliers of 4-Methoxy-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethyl)aniline
Cat. No.:	B1361164

[Get Quote](#)

An In-depth Technical Guide to the Commercial Sourcing of **4-Methoxy-3-(trifluoromethyl)aniline** for Scientific Research and Drug Development

Introduction

4-Methoxy-3-(trifluoromethyl)aniline, a fluorinated aniline derivative, serves as a critical building block in modern medicinal chemistry and materials science. Its unique electronic and structural properties, imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a versatile precursor for a range of complex molecules. It is particularly valued as a key intermediate in the synthesis of novel pharmaceutical agents, including antitumor and antiviral compounds, as well as agrochemicals like pesticides.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This guide provides researchers, chemists, and procurement specialists in the drug development sector with a comprehensive technical overview of the commercial landscape for **4-Methoxy-3-(trifluoromethyl)aniline**. It moves beyond a simple supplier list to offer insights into quality specifications, essential analytical validation techniques, and a robust framework for supplier evaluation, ensuring the integrity and success of your research and development endeavors.

Chemical & Physical Profile

A foundational understanding of the compound's properties is essential for its correct application, handling, and analysis.

Property	Value	Source(s)
IUPAC Name	4-methoxy-3-(trifluoromethyl)aniline	
Synonyms	4-Amino-2-methoxybenzotrifluoride	[4]
CAS Number	393-15-7	[1][5]
Molecular Formula	C ₈ H ₈ F ₃ NO	[6]
Molecular Weight	191.15 g/mol	[5]
Appearance	Solid	
Purity (Typical)	≥97% to 98%	[1][2][5]
Storage	Store at room temperature in a dark place under an inert atmosphere.	
InChI Key	CQJCPOVTPNWVBW-UHFFFAOYSA-N	

Commercial Landscape and Key Suppliers

4-Methoxy-3-(trifluoromethyl)aniline is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized niche manufacturers. The choice of supplier often depends on the required scale (milligrams for initial research vs. kilograms for process development), purity specifications, and the level of documentation required (e.g., basic Certificate of Analysis vs. full GMP batch records).

Below is a comparative overview of several prominent commercial sources.

Supplier	Typical Purity	Notes
Sigma-Aldrich (Merck)	98% (via Ambeed)	Global distributor with extensive documentation and support.
Biosynth	Not specified	Offers the compound for pharmaceutical testing and provides analytical services.
Ossila	>97%	Focuses on materials for organic electronics and research, highlighting its use as a building block. [1]
Santa Cruz Biotechnology	≥97%	Well-known supplier for life science research chemicals. [5]
Cooke Chemical	98%	Notes its use as a pharmaceutical intermediate for antibacterial and antiparasitic derivatives. [2]
BLD Pharm	Not specified	A supplier of organic building blocks for R&D. [7]
Oakwood Chemical	Not specified	US-based manufacturer and supplier of fluorine compounds and other intermediates. [6]
Apollo Scientific	Not specified	UK-based manufacturer and distributor of research chemicals. [8]

Quality Specifications & Analytical Characterization

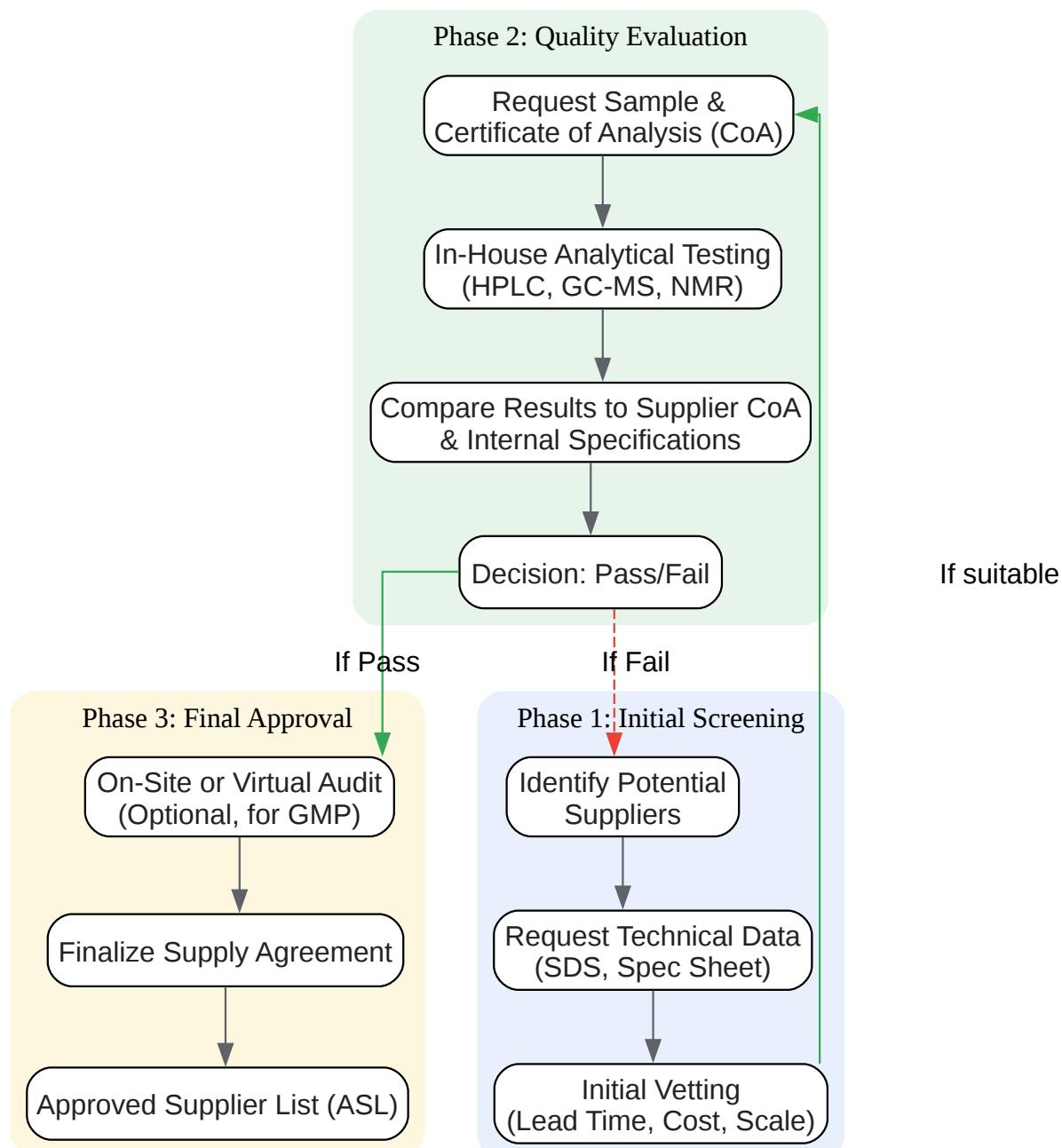
For drug development professionals, ensuring the purity and identity of a starting material is non-negotiable. The primary quality attribute for **4-Methoxy-3-(trifluoromethyl)aniline** is its purity, typically assessed by HPLC or GC, with a common specification of >97% or >98%.

However, a simple percentage is insufficient. A thorough characterization must also consider the impurity profile. Potential impurities can include:

- Positional Isomers: Isomers such as 3-methoxy-4-(trifluoromethyl)aniline or other regioisomers can arise during synthesis and may be difficult to separate.[9]
- Starting Materials: Residual unreacted precursors, such as 2-methoxy-5-nitrobenzotrifluoride, may be present.[4]
- Solvents and Reagents: Residual solvents from purification or side-products from the reaction.

Key Analytical Methodologies

The validation of this compound relies on a suite of orthogonal analytical techniques. Each method provides a different piece of the puzzle, and together they confirm the material's identity, purity, and quality.[10]


Technique	Purpose	Key Insights Provided
HPLC-UV	Purity & Quantification	The primary workhorse for purity assessment. It separates the main compound from non-volatile impurities. The area percent of the main peak provides the purity value.
GC-MS	Impurity ID & Volatiles	Ideal for identifying and quantifying volatile impurities, including residual solvents and positional isomers. The mass spectrometer provides structural information for impurity identification. [9] [10]
¹ H and ¹⁹ F NMR	Structural Confirmation	Unambiguously confirms the chemical structure. ¹ H NMR verifies the aromatic and methoxy protons, while ¹⁹ F NMR confirms the presence and environment of the -CF ₃ group.
FTIR	Functional Group ID	Provides confirmation of key functional groups (e.g., N-H stretches for the amine, C-O for the ether, C-F for the trifluoromethyl group).

Procurement and Supplier Qualification

Selecting the right supplier is a critical process that balances cost, quality, and reliability. A systematic approach to qualification is essential to mitigate risks in the supply chain.

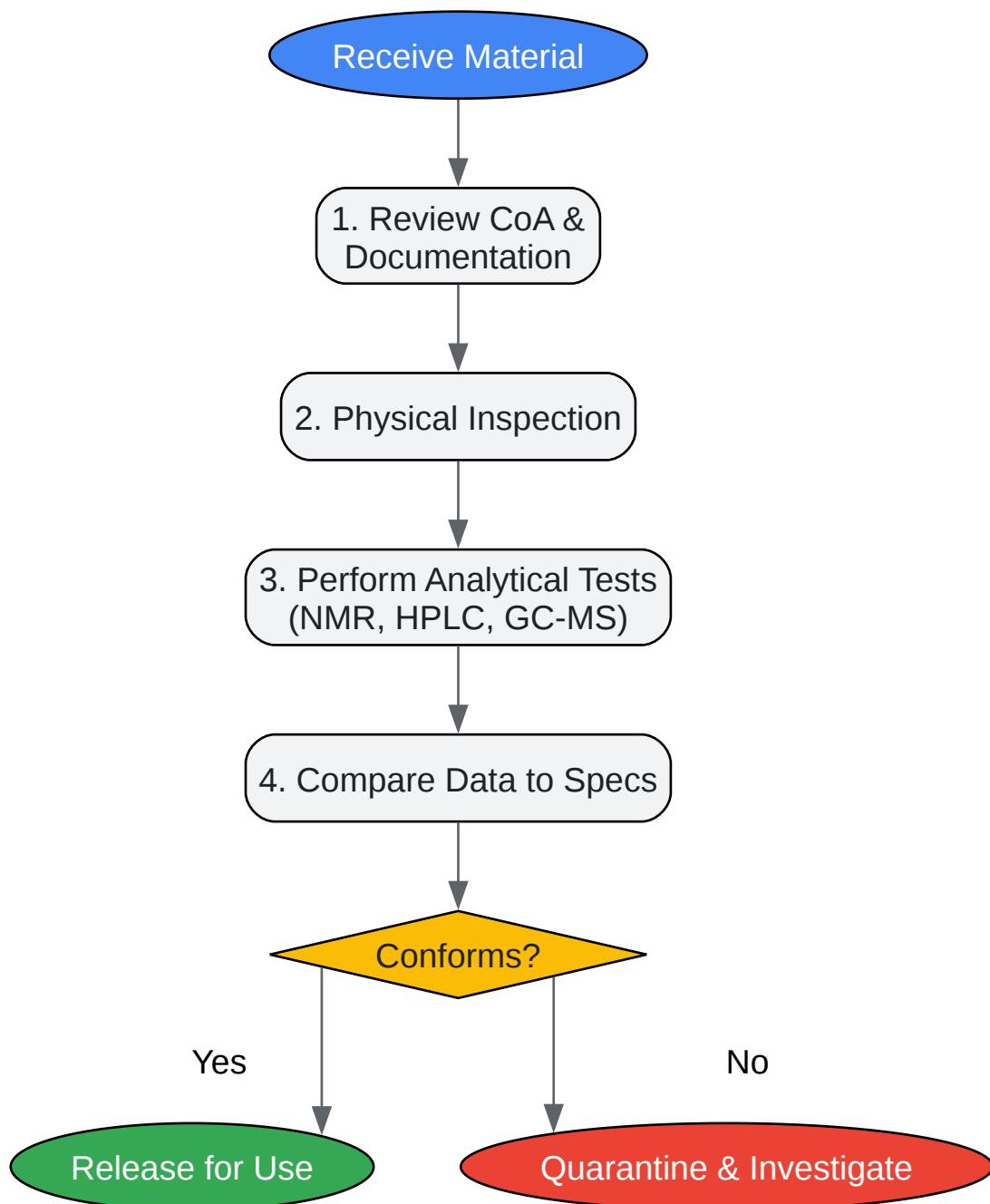
Workflow for New Supplier Qualification

The following diagram outlines a robust, multi-step process for vetting and approving a new supplier for a critical raw material like **4-Methoxy-3-(trifluoromethyl)aniline**.

[Click to download full resolution via product page](#)

Caption: A multi-phase workflow for qualifying a new chemical supplier.

Experimental Protocol: Incoming Material Quality Control


This protocol outlines the essential steps for an internal QC check upon receiving a new batch of **4-Methoxy-3-(trifluoromethyl)aniline**.

Objective: To verify the identity and purity of the received material against the supplier's Certificate of Analysis (CoA) and internal specifications.

Methodology:

- Documentation Review:
 - Confirm the product name, CAS number, and batch number on the container match the CoA and purchase order.
 - Review the supplier's CoA, noting the reported purity and the analytical methods used.
- Physical Inspection:
 - Visually inspect the material for expected color and form (e.g., white to off-white solid). Note any discrepancies.
- Identity Confirmation (FTIR & NMR):
 - Acquire an FTIR spectrum and compare it to a reference standard or literature data. Key peaks for N-H, C-O, and C-F bonds should be present.
 - Prepare a sample for ¹H NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Confirm the chemical shifts and integration correspond to the structure.
- Purity Analysis (HPLC):

- Develop or use a standard HPLC method (e.g., C18 column with a water/acetonitrile mobile phase).
- Run the sample and calculate the area percent purity. The result should be within the specified limits (e.g., $\geq 98.0\%$).
- Conclusion:
 - If all results conform to the specifications, release the material for use.
 - If any discrepancies are found, quarantine the material and initiate an out-of-specification (OOS) investigation.

[Click to download full resolution via product page](#)

Caption: Standard workflow for incoming raw material quality control.

Safe Handling and Storage

4-Methoxy-3-(trifluoromethyl)aniline is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

- Hazard Classification: The compound is harmful if swallowed, inhaled, or in contact with skin. [11] It causes skin and serious eye irritation and may cause respiratory irritation.[11] The GHS signal word is "Danger".
- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood to avoid inhalation.[11]
- Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling the material.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. 4-Methoxy-3-(trifluoromethyl)aniline , 98% , 393-15-7 - CookeChem cookechem.com
- 3. 4-Methoxy-3-(trifluoromethyl)aniline - PMC pmc.ncbi.nlm.nih.gov
- 4. 4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 chemicalbook.com
- 5. scbt.com [scbt.com]
- 6. 4-Methoxy-3-(trifluoromethyl)aniline oakwoodchemical.com
- 7. 393-15-7|4-Methoxy-3-(trifluoromethyl)aniline|BLD Pharm bldpharm.com
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tsijournals.com [tsijournals.com]

- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Commercial suppliers of 4-Methoxy-3-(trifluoromethyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361164#commercial-suppliers-of-4-methoxy-3-trifluoromethyl-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com